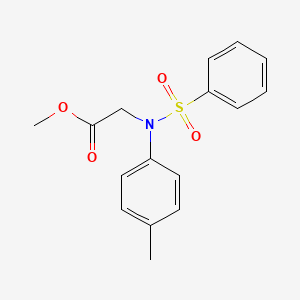

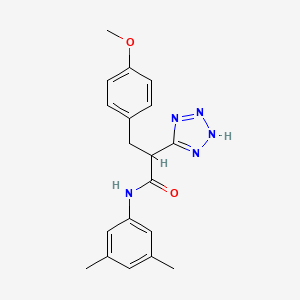

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MPPG, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. MPPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Polymer Electrolytes

- Guanidinium-Functionalized Polymer Electrolytes : Synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate, providing precise control of cation functionality without side reactions, and allows the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).

Synthesis and Proton Conductivity

- Poly(thiophenylene) Synthesis : Involves the polymerization of 4-(Methylsulfinyl)diphenyl sulfide (1), leading to sulfonated poly(thiophenylene) with good water affinity and excellent proton conductivity (Miyatake et al., 1997).

Organic Synthesis

- Synthesis of Tetrahydroisoquinolines : Utilizes N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a method involving N-benzylation and addition of arylmagnesium halide (Kommidi et al., 2010).

Polysulfones and Polymer Behavior

- Dynamic Mechanical Behavior of Polysulfones : Studies polysulfones made from bisphenols with varying methyl groups, affecting rigidity, glass transition temperature, and relaxation temperatures (Aitken et al., 1992).

Polymerization Initiators

- Cationic Polymerization of Glycidyl Phenyl Ether : Involves the use of derivatives of S-methylsulfonium salts as initiators, demonstrating their solubility and initiation capability upon heating (Shimomura et al., 1998).

Glycolipid and Polysaccharide Research

- Permethylating Glycolipid and Polysaccharide : An effective method for permethylation of complex carbohydrates, crucial for determining specificities of hormones and biological transport (Hakomori, 1964).

Bone Health and Osteoclastogenesis

- Inhibitory Activity on Osteoclast Differentiation : Examines the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, suggesting potential for treating postmenopausal osteoporosis (Cho et al., 2020).

Desalination and Membrane Science

- Composite NF Membranes : Study on novel Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form in polysulfone composite membranes for desalination, showing notable salt rejection and antifouling properties (Padaki et al., 2013).

Drug Discovery and COX Inhibitors

- Cyclooxygenase Inhibitors for Anti-Inflammatory Activity : Reports on the synthesis of 4-(aryloyl)phenyl methyl sulfones as COX inhibitors, showing potential in anti-inflammatory drug development (Harrak et al., 2010).

properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-8-10-14(11-9-13)17(12-16(18)21-2)22(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJBZDLMIKLPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)